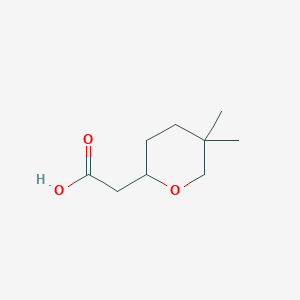

2-(5,5-Dimethyloxan-2-yl)acetic acid

Description

2-(5,5-Dimethyloxan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 5-position and an acetic acid moiety at the 2-position. Its molecular formula is inferred as C₉H₁₈O₃ (calculated molecular weight: 174.24 g/mol), though discrepancies exist in reported data (e.g., a molecular weight of 268.65 g/mol was noted in a catalog entry, possibly due to formatting errors or misassignment) . The compound is primarily utilized as a building block in organic synthesis, leveraging its sterically hindered oxane ring to influence reactivity and stereoselectivity in reactions .

Properties

IUPAC Name |

2-(5,5-dimethyloxan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)4-3-7(12-6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIBNICXAFAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 5,5-dimethyltetrahydro-2H-pyran with a suitable acetic acid derivative under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst to facilitate the formation of the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyloxan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core acetic acid functionality but differ in substituent groups, leading to distinct physicochemical and application profiles:

(E)-2-[2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl]acetic Acids

- Structure : Features a thiadiazole ring linked via a disulfide bond to the acetic acid group.

- Key Differences :

- Applications: Potential in pharmaceuticals and agrochemicals due to bioactive thiadiazole motifs .

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-acetic Acid

- Structure : Contains a fused pyrazolo-benzothiazine ring system with sulfone groups.

- Key Differences: The polycyclic framework increases molecular rigidity and planarity, contrasting with the flexible oxane ring.

- Applications : Investigated for pharmacological activity due to heterocyclic diversity .

Methyl 2-Phenylacetoacetate

- Structure : An ester derivative with a phenyl group and ketone functionality.

- Key Differences :

- Applications : Used as an analytical reference standard in forensic and synthetic chemistry .

Biological Activity

2-(5,5-Dimethyloxan-2-yl)acetic acid, also known as (2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid, is a compound that has garnered interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

The biological activity of this compound primarily involves its interactions with specific molecular targets within biological systems. These interactions can lead to alterations in the structure and function of biomolecules, influencing various physiological processes. The exact mechanism depends on the context of use, such as its role in metabolic pathways or therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific pathways remain to be fully elucidated.

- Metabolic Impact : It has been observed to influence metabolic processes in vitro, which could have implications for conditions like obesity or diabetes.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance:

- Antifungal Activity : A study tested the compound against Fusarium oxysporum, revealing an IC50 value indicating moderate inhibitory effects. This suggests potential as an antifungal agent .

| Compound | Target Pathogen | IC50 (mM) | Notes |

|---|---|---|---|

| This compound | Fusarium oxysporum | 0.70 | Moderate antifungal activity |

Mechanistic Insights

The compound's mechanism was further explored through high-throughput screening (HTS) methods. It was found to interact with enzymes involved in metabolic pathways and showed promising results in assays designed to measure reactive oxygen species (ROS) production .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Antifungal Efficacy :

-

Inflammatory Response Modulation :

- A study investigated the effect of the compound on inflammatory markers in cell cultures. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.